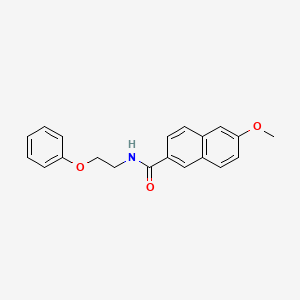
6-methoxy-N-(2-phenoxyethyl)naphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-N-(2-phenoxyethyl)naphthalene-2-carboxamide is an organic compound with the molecular formula C20H19NO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both methoxy and phenoxyethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-(2-phenoxyethyl)naphthalene-2-carboxamide typically involves the reaction of 6-methoxy-2-naphthaldehyde with 2-phenoxyethylamine. The reaction proceeds through a condensation reaction, forming the desired carboxamide. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-(2-phenoxyethyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 6-methoxy-2-naphthaldehyde or 6-methoxy-2-naphthoic acid.
Reduction: Formation of 6-methoxy-N-(2-phenoxyethyl)naphthylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-methoxy-N-(2-phenoxyethyl)naphthalene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antibacterial agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-methoxy-N-(2-phenoxyethyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. In antibacterial applications, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to cell death. The compound’s methoxy and phenoxyethyl groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 6-methoxy-2-naphthaldehyde
- 6-methoxy-2-naphthoic acid
- 6-methoxy-N-(2-phenoxyethyl)naphthylamine
Uniqueness
6-methoxy-N-(2-phenoxyethyl)naphthalene-2-carboxamide is unique due to its combination of methoxy and phenoxyethyl functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced antibacterial activity and potential for use in drug development.
Properties
Molecular Formula |
C20H19NO3 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
6-methoxy-N-(2-phenoxyethyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C20H19NO3/c1-23-19-10-9-15-13-17(8-7-16(15)14-19)20(22)21-11-12-24-18-5-3-2-4-6-18/h2-10,13-14H,11-12H2,1H3,(H,21,22) |
InChI Key |
FQWLHZTWKZKSBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)NCCOC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-({2-[(3-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B11046826.png)
![4-{[6-(1-Ethyl-3-methyl-1H-pyrazol-5-YL)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-3-YL]methyl}phenyl trifluoromethyl ether](/img/structure/B11046840.png)

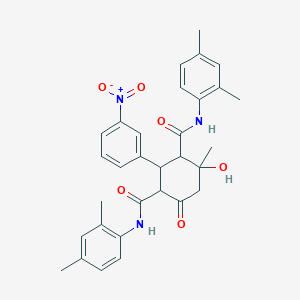
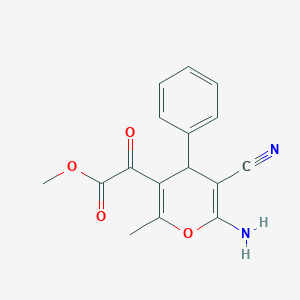
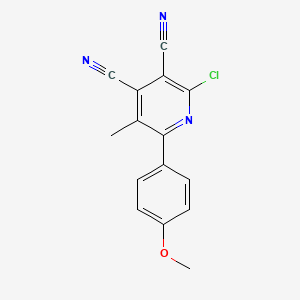
![1,3-dimethyl-6-pentyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11046869.png)
![7-[(6-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11046880.png)
![Ethyl 5-amino-2-(2-chlorophenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11046881.png)
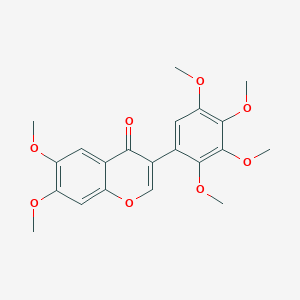
![4-Amino-1-(4-methoxyphenyl)-7-(2-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11046890.png)
![2-[2,2-Dicyano-1-(piperidin-1-yl)ethenyl]-3-(3,4-dimethoxyphenyl)cyclopropane-1,1,2-tricarbonitrile](/img/structure/B11046892.png)
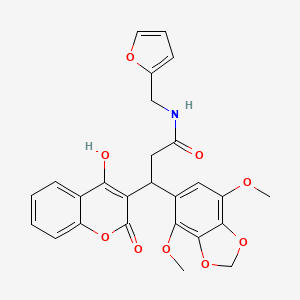
![2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-N,N'-diphenylcyclohexane-1,3-dicarboxamide](/img/structure/B11046900.png)
